molecular formula C12H14N2O2 B6156272 N-[(tert-butoxy)carbonyl]-4-isocyanoaniline CAS No. 202745-13-9

N-[(tert-butoxy)carbonyl]-4-isocyanoaniline

Cat. No.: B6156272
CAS No.: 202745-13-9
M. Wt: 218.25 g/mol
InChI Key: QWUJGOIESPJIMM-UHFFFAOYSA-N
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Description

N-[(tert-butoxy)carbonyl]-4-isocyanoaniline (CAS: CID 12047797) is a specialized organic compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.26 g/mol . Structurally, it combines two distinct functional groups:

  • A tert-butoxy carbonyl (Boc) group, widely used as a protecting group for amines in organic synthesis.
  • An isocyano (-N≡C) substituent at the para position of the aromatic ring, which confers unique reactivity as a ligand or building block in multicomponent reactions.

The compound’s SMILES notation (CC(C)(C)OC(=O)NC₁=CC=C(C=C₁)[N+]#[C-]) and InChIKey (QWUJGOIESPJIMM-UHFFFAOYSA-N) highlight its stereoelectronic configuration, with the Boc group shielding the aniline nitrogen and the isocyano group contributing to its electron-withdrawing character . Collision cross-section (CCS) predictions for various adducts (e.g., [M+H]⁺: 150.1 Ų, [M+Na]⁺: 161.7 Ų) suggest a compact molecular geometry, relevant for mass spectrometry-based identification .

Properties

CAS No.

202745-13-9

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-(4-isocyanophenyl)carbamate

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8H,1-3H3,(H,14,15)

InChI Key

QWUJGOIESPJIMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+]#[C-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(tert-butoxy)carbonyl]-4-isocyanoaniline typically involves the protection of the amine group on 4-isocyanoaniline with a Boc group. This can be achieved by reacting 4-isocyanoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(tert-butoxy)carbonyl]-4-isocyanoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products typically include substituted aniline derivatives.

    Deprotection Reactions: The major product is 4-isocyanoaniline after the removal of the Boc group.

Scientific Research Applications

N-[(tert-butoxy)carbonyl]-4-isocyanoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-[(tert-butoxy)carbonyl]-4-isocyanoaniline primarily involves the reactivity of its isocyano group and the protective nature of the Boc group. The isocyano group can act as a nucleophile or electrophile in various reactions, while the Boc group protects the amine functionality until it is selectively removed under specific conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Key Comparisons with Structural Analogs

Compound Name Molecular Formula Functional Groups Reactivity/Applications Stability Notes Predicted CCS (Ų) [M+H]+
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline C₁₂H₁₄N₂O₂ Boc-protected amine, isocyano Ligand in metal complexes; Ugi reactions Stable in base, cleaved by acid 150.1
4-Isocyanoaniline C₇H₆N₂ Free amine, isocyano Prone to polymerization Air/moisture-sensitive ~140–145 (estimated)
N-Boc-4-nitroaniline C₁₁H₁₄N₂O₄ Boc-protected amine, nitro Electrophilic substitution Stable, nitro group deactivates ring ~155–160 (estimated)
Cyclohexyl isocyanide C₇H₁₁N Aliphatic isocyanide Ugi/Passerini reactions Less reactive than aromatic analogs ~130–135 (reported)

Key Observations

Reactivity: The isocyano group in N-Boc-4-isocyanoaniline enhances its utility in metal coordination and multicomponent reactions (e.g., Ugi), similar to aliphatic isocyanides like cyclohexyl isocyanide. However, the aromatic isocyano group may exhibit slower kinetics due to resonance stabilization compared to aliphatic analogs . The Boc group improves stability during basic reaction conditions, unlike unprotected 4-isocyanoaniline, which is prone to degradation .

Electronic Effects: The electron-withdrawing isocyano group reduces electron density on the aromatic ring, contrasting with N-Boc-4-nitroaniline, where the nitro group further deactivates the ring, limiting electrophilic substitution.

Physical Properties: The predicted CCS of N-Boc-4-isocyanoaniline ([M+H]⁺: 150.1 Ų) reflects its intermediate size between smaller aliphatic isocyanides (e.g., cyclohexyl isocyanide) and bulkier nitro-substituted analogs .

Synthetic Applications: Unlike N-Boc-4-nitroaniline, which is primarily a protected intermediate, N-Boc-4-isocyanoaniline’s isocyano group enables its use in peptide ligation and heterocycle synthesis.

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